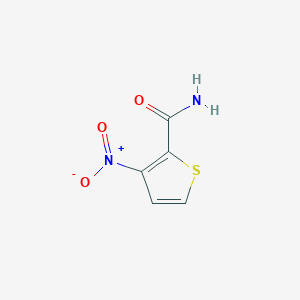

3-Nitrothiophene-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

391680-93-6 |

|---|---|

Molekularformel |

C5H4N2O3S |

Molekulargewicht |

172.16 g/mol |

IUPAC-Name |

3-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8) |

InChI-Schlüssel |

ZLQCTRAVERGIJA-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

Kanonische SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Nitrothiophene 2 Carboxamide and Its Derivatives

Established Synthetic Routes to the Core Structure

The formation of the 3-nitrothiophene-2-carboxamide core structure can be approached from different starting points. The primary strategies involve either building the functionality onto a pre-existing thiophene (B33073) ring or constructing the ring system with the desired substituents already incorporated.

Precursor-Based Nitration Strategies

A common strategy in heterocyclic chemistry is the direct functionalization of a parent ring system. In this context, one might consider the direct nitration of thiophene-2-carboxamide. However, this approach faces significant regiochemical challenges. The thiophene ring is highly reactive towards electrophilic aromatic substitution, typically favoring the C2 (α) position. researchgate.netstudysmarter.co.uk

When a deactivating, meta-directing group like a carboxamide is present at the C2 position, it directs incoming electrophiles to the C4 and C5 positions of the thiophene ring. researchgate.net Therefore, direct nitration of thiophene-2-carboxamide would not be expected to yield the desired 3-nitro isomer in significant quantities, instead favoring the formation of 4-nitro- and 5-nitrothiophene-2-carboxamide. Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), are often preferred for the sensitive thiophene ring to avoid degradation that can occur with harsher reagents like a mixture of concentrated nitric and sulfuric acids. stackexchange.comgoogleapis.com

Decarboxylation-Mediated Formation

Decarboxylation reactions, where a carboxyl group is removed as carbon dioxide, offer another potential synthetic avenue. organic-chemistry.orgyoutube.com A hypothetical decarboxylation-mediated route to this compound could involve a precursor such as a 3-nitrothiophene-2,5-dicarboxylic acid derivative. In such a scenario, one of the carboxylic acid groups would first be converted to the desired carboxamide, followed by the selective decarboxylation of the second carboxylic acid group.

While decarboxylative nitration of α,β-unsaturated carboxylic acids is a known transformation, and the decarboxylation of nitro-substituted acids has been studied, a specific, well-documented application of this strategy for the synthesis of this compound is not prevalent in the literature. chemrevlett.comnih.govresearchgate.net The success of such a route would depend heavily on the ability to achieve selective mono-amidation and subsequent regioselective decarboxylation without disrupting the other functional groups on the thiophene ring.

Formation of the Carboxamide Functionality

The most direct precursor for the synthesis of this compound is 3-nitrothiophene-2-carboxylic acid . chemspider.com The conversion of this carboxylic acid to the primary amide is a standard organic transformation that can be accomplished through several methods.

Direct Amidation Reactions

The classical approach to forming a primary amide from a carboxylic acid involves a two-step process. First, the carboxylic acid is treated with ammonia (B1221849) to form an ammonium (B1175870) carboxylate salt. Subsequently, heating this salt drives off a molecule of water, resulting in the formation of the amide. youtube.com This method, while straightforward, requires high temperatures which may not be suitable for all substrates. Modern methods often seek to achieve this transformation under milder conditions.

Application of Coupling Reagents in Amide Synthesis

A more contemporary and widely used method for amide bond formation involves the use of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by an amine (in this case, ammonia or an ammonia source). luxembourg-bio.comresearchgate.net This process typically occurs at room temperature and is highly efficient. A wide variety of coupling reagents have been developed, each with specific characteristics.

Key classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These were among the first coupling reagents developed. The reaction with a carboxylic acid forms an O-acylisourea intermediate, which is reactive towards amines. A significant drawback is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU) which can be difficult to remove. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often used. luxembourg-bio.com

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. They react with the carboxylic acid to form an active ester, which then reacts with the amine.

Uronium/Aminium Salts : This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are some of the most efficient and commonly used coupling reagents, known for fast reaction times and high yields. luxembourg-bio.com HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Acronym | Full Name | Byproduct | Key Features |

|---|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive; DCU is often insoluble. luxembourg-bio.com |

| Carbodiimide | DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | DIU is more soluble than DCU, simplifying workup. |

| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Byproduct is removed with an aqueous wash. |

| Phosphonium Salt | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | High efficiency but produces carcinogenic HMPA. |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | N/A | Excellent reagent, avoids HMPA formation. |

| Uronium/Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | Very common, efficient, and fast-reacting. luxembourg-bio.com |

| Uronium/Aminium Salt | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | Highly reactive, good for sterically hindered substrates. luxembourg-bio.com |

| Uronium/Aminium Salt | HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | More reactive than HBTU due to the chloro-substituent. |

Introduction of the Nitro Group: Regioselective Considerations

As discussed previously, the direct nitration of thiophene-2-carboxamide is not a viable route to obtaining the 3-nitro isomer due to the directing effects of the carboxamide group. researchgate.net Therefore, a successful synthesis must rely on a strategy where the regiochemistry is controlled from the outset.

The most logical and efficient pathway involves starting with a thiophene ring that is already nitrated at the desired C3 position. The synthesis would proceed as follows:

Nitration of Thiophene : Thiophene is first nitrated to produce a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523). While the 2-isomer is the major product, the 3-isomer is formed in appreciable amounts (around 12-15%). google.com These isomers must then be separated.

Introduction of the Carboxyl Group : The next crucial step is the introduction of a carboxyl group at the C2 position of 3-nitrothiophene. The C2 position adjacent to the nitro group is activated towards nucleophilic attack and deprotonation. Direct C-H carboxylation of thiophene derivatives has been achieved using carbon dioxide in the presence of cesium salts, showing high selectivity for the C2 position. mdpi.com This method offers a direct route to 3-nitrothiophene-2-carboxylic acid.

Amide Formation : With the precursor 3-nitrothiophene-2-carboxylic acid in hand, the carboxamide functionality can be formed using the methods described in section 2.2, such as reaction with a coupling agent and an ammonia source.

This multi-step, regiocontrolled approach, which introduces the substituents in a specific order, represents the most plausible and scientifically sound strategy for the synthesis of this compound.

Electrophilic Aromatic Nitration Protocols

The direct introduction of a nitro group onto the thiophene ring is a primary method for the synthesis of nitrothiophene derivatives. Electrophilic aromatic nitration of 2-thiophenecarboxamide (B1294673) is a common approach to produce this compound.

Conventional nitration procedures often employ a mixture of nitric acid and sulfuric acid. However, to achieve selectivity for the 2-nitrothiophene isomer, a preferred method involves the slow addition of thiophene to an anhydrous mixture of nitric acid, acetic acid, and acetic anhydride. google.com This method, while effective, has drawbacks, including the use of expensive and potentially explosive acetic anhydride. google.com

A greener alternative to the conventional method involves the use of metal-exchanged clay catalysts, such as K10-montmorillonite, with nitric acid, which eliminates the need for acetic anhydride. google.com This eco-friendly process offers high selectivity for 2-nitrothiophene. google.com

Research has also explored nitration using a mixture of acetic anhydride and fuming nitric acid at low temperatures (0° to 5°C). orgsyn.org Another method involves drawing a stream of air saturated with thiophene through red fuming nitric acid, which results in the formation of both mono- and dinitrothiophenes. orgsyn.org

Table 1: Comparison of Nitration Protocols for Thiophene

| Reagents | Conditions | Products | Selectivity | Reference |

| Fuming HNO₃, Acetic Anhydride, Acetic Acid | +10°C | 2-Nitrothiophene and 3-Nitrothiophene | 85% 2-isomer, 15% 3-isomer | google.com |

| Nitric Acid, Metal-exchanged Clay Catalyst | Reflux in dichloroethane | 2-Nitrothiophene | High selectivity | google.com |

| Acetic Anhydride, Fuming HNO₃ | 0° to 5°C | Nitrothiophene | Not specified | orgsyn.org |

| Red Fuming HNO₃, Air Stream | Not specified | Nitrothiophene and Dinitrothiophene | Not specified | orgsyn.org |

Thiophene Ring Assembly and Functionalization in Derivative Synthesis

The construction of the thiophene ring itself, with subsequent or concurrent functionalization, provides a versatile route to a wide array of derivatives.

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netsemanticscholar.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org

The versatility of the Gewald reaction is demonstrated by its numerous adaptations. researchgate.net For instance, the use of cyanoacetone in a modified Gewald reaction leads to the formation of novel 3-acetyl-2-aminothiophenes. mdpi.com Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org Furthermore, the reaction can be catalyzed by various agents, including N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber and L-proline, enhancing its efficiency. organic-chemistry.org

Table 2: Examples of Gewald Reaction Adaptations

| Carbonyl Compound | Active Methylene (B1212753) Compound | Catalyst/Conditions | Product | Reference |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur, Base | Polysubstituted 2-aminothiophene | wikipedia.org |

| Cyanoacetone | 1,4-Dithianyl-2,5-diols | Triethylamine, DMF, 60°C | 3-Acetyl-2-aminothiophene | mdpi.com |

| Various | Various | Microwave irradiation | Improved yields and shorter times | wikipedia.org |

| Various | Various | L-proline | Efficient one-pot synthesis | organic-chemistry.org |

Cyclization reactions offer a powerful strategy for the synthesis of substituted thiophene carboxamides. nih.gov One-step methods involving the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds have been developed to produce 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives. nih.gov

These reactions typically proceed through the formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization. nih.gov For example, the reaction with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives leads to 3-hydroxythiophenes, while reaction with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives yields 3-aminothiophenes. nih.gov

Recent advances also include the synthesis of thiophenes through the cyclization of functionalized alkynes. mdpi.com Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates provides a regioselective and atom-economical route to substituted thiophenes. mdpi.com Additionally, a tandem Henry reaction and nucleophilic substitution on sulfur of thiocyanate (B1210189) has been developed as an alternative route to nitrothiophenes. researchgate.net

Contemporary and Sustainable Synthetic Innovations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies.

The nitro group in nitroaromatic compounds can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgcolby.eduresearchgate.net This reactivity has been exploited for the synthesis of various thiophene derivatives. The SNAr reaction on a thiophene ring typically follows an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group. nih.govyoutube.com The presence of electron-withdrawing groups on the thiophene ring facilitates this reaction. uoanbar.edu.iq

A study demonstrated the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions. researchgate.net The reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates in the presence of a base proceeds via nucleophilic displacement of the nitro group to form 3-sulfenylthiophene-2,5-dicarboxylates. researchgate.net Subsequent intramolecular Dieckmann condensation of these intermediates leads to the formation of the thieno[3,2-b]thiophene (B52689) core. researchgate.net

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of thiophene derivatives. scribd.comnih.govnih.gov This includes the use of catalysis, multicomponent reactions, and environmentally friendly solvents. scribd.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of aryl-substituted thiophenes. clockss.orgresearchgate.net These reactions offer an efficient way to form carbon-carbon bonds. clockss.org The use of phosphine-free palladium catalysts and green solvents like water further enhances the sustainability of these methods. researchgate.netmdpi.com

Multicomponent reactions, such as the Gewald reaction, are inherently atom-economical and align with green chemistry principles. nih.gov The development of catalytic versions of these reactions, using organocatalysts like L-proline or recyclable heterogeneous catalysts, further improves their environmental profile. organic-chemistry.orgnsmsi.ir The use of alternative energy sources like microwave irradiation can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. wikipedia.orgderpharmachemica.com

Table 3: Green Chemistry Approaches in Thiophene Synthesis

| Approach | Key Features | Example | Reference |

| Catalysis | Use of catalysts to improve efficiency and reduce waste. | Palladium-catalyzed Suzuki-Miyaura coupling for arylthiophenes. | clockss.orgresearchgate.net |

| Multicomponent Reactions | Combining multiple reactants in a single step, high atom economy. | Gewald reaction for 2-aminothiophenes. | nih.gov |

| Green Solvents | Use of environmentally benign solvents like water. | Palladium-catalyzed oxidation in water. | mdpi.com |

| Alternative Energy Sources | Use of microwaves to reduce reaction times and energy. | Microwave-assisted Gewald reaction. | wikipedia.orgderpharmachemica.com |

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are particularly well-suited for the synthesis of highly substituted heterocyclic systems like thiophenes. Similarly, one-pot syntheses, which involve sequential reactions in a single reactor without the isolation of intermediates, offer improved efficiency and reduced waste.

A notable multi-component strategy that provides a direct route to the 3-nitrothiophene core involves the synthesis of N-substituted 3-nitrothiophen-2-amines. This reaction utilizes the condensation of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) in the presence of a base such as potassium carbonate in refluxing ethanol. beilstein-journals.orgnih.gov This transformation is significant as it constructs the thiophene ring with the desired 2-amino and 3-nitro substitution pattern in a single step. The reaction proceeds through the in-situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, followed by a cascade of nucleophilic additions, cyclization, and elimination steps. beilstein-journals.org While this method directly yields N-substituted derivatives, the resulting 2-amino group serves as a handle for further functionalization to a carboxamide.

The Gewald reaction is another well-established multi-component synthesis for producing 2-aminothiophenes. researchgate.netsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide to directly install a carboxamide precursor), and elemental sulfur in the presence of a base. While the direct incorporation of a nitro group at the 3-position using a nitro-substituted active methylene compound in a Gewald reaction is not commonly reported, this pathway remains a theoretical possibility for a one-pot synthesis of this compound derivatives.

A plausible synthetic approach to this compound could therefore involve a two-step sequence beginning with the multi-component synthesis of a suitable 2-amino-3-nitrothiophene precursor. For instance, if the multi-component reaction yielding N-substituted 3-nitrothiophen-2-amines could be adapted to produce the parent 2-amino-3-nitrothiophene (by using a protecting group on the nitrogen that can be subsequently removed), this intermediate could then be converted to the desired carboxamide. The conversion of a 2-aminothiophene to a 2-carboxamide (B11827560) is a standard transformation that can be achieved through various methods, such as acylation with an appropriate acylating agent.

Below is a table summarizing the key aspects of the multi-component synthesis of N-substituted 3-nitrothiophen-2-amines, a critical step in a potential route to this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Features | Product |

| α-Nitroketene N,S-aryl/alkylaminoacetal | 1,4-Dithiane-2,5-diol | K₂CO₃ | Ethanol | Forms two C-C bonds in a single operation; direct synthesis of 2-amino-3-nitrothiophene core. | N-substituted 3-nitrothiophen-2-amine |

Further research into the direct synthesis of 2-amino-3-nitrothiophene via a one-pot reaction and its subsequent efficient conversion to this compound would be a valuable contribution to the field of heterocyclic chemistry.

Chemical Reactivity and Mechanistic Pathways of 3 Nitrothiophene 2 Carboxamide

Reactivity Profile: Electrophilic, Nucleophilic, and Radical Processes

The electronic landscape of 3-nitrothiophene-2-carboxamide dictates its reactivity towards various chemical processes. The strong electron-withdrawing effects of the substituents create a unique profile for electrophilic, nucleophilic, and radical reactions.

Electrophilic Attack on the Thiophene (B33073) Ring System

The thiophene ring in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). This deactivation stems from the potent electron-withdrawing properties of both the nitro group at the C3 position and the carboxamide group at the C2 position. In electrophilic aromatic substitution, groups that pull electron density out of the aromatic ring slow down the reaction rate because the ring is less nucleophilic. libretexts.org

Generally, electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion). researchgate.netgoogle.com However, in this compound, the C2 position is blocked, and the entire ring is electronically poor. Both the nitro and carboxamide groups are considered meta-directing in benzene (B151609) chemistry, meaning they direct incoming electrophiles to positions meta to themselves. youtube.com

Applying these principles to the thiophene system:

Position C4: This position is ortho to the deactivating nitro group and meta to the deactivating carboxamide group, making it highly deactivated.

Position C5: This position is para to the nitro group and meta to the carboxamide group. While still deactivated, it is the most likely site for electrophilic attack. The sulfur atom's ability to stabilize a positive charge at the adjacent C5 position makes it the most favorable, albeit still challenging, location for substitution.

Therefore, any further electrophilic substitution on this compound is expected to be difficult and would likely yield the 5-substituted product.

Nucleophilic Displacement Reactions Involving the Nitro Moiety

The presence of strong electron-withdrawing groups, such as the nitro and carboxamide groups, activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.gov For this compound, the nitro group itself can act as the leaving group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. nih.govnih.gov First, the nucleophile adds to the carbon atom bearing the nitro group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the thiophene ring and, importantly, onto the oxygen atoms of the nitro and carboxamide groups, which provides significant stabilization. In the second step, the aromaticity of the ring is restored by the elimination of the nitrite (B80452) ion (NO₂⁻).

Research has demonstrated this reactivity in closely related compounds. For instance, 3-nitrothiophenes containing carbonyl groups at the C2 and C5 positions react rapidly with thiolate nucleophiles (such as thiophenols and thioglycolates) to displace the nitro group. researchgate.net This transformation is a key step in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net

| Substrate Class | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols, Thioglycolates | K₂CO₃ | 3-Sulfenylthiophene-2,5-dicarboxylates | researchgate.net |

Substitution Reactions at Vicinal Positions

Substitution at the positions vicinal (adjacent) to the existing C2-carboxamide and C3-nitro groups presents distinct challenges and opportunities. The reactivity at the C4 and C5 positions is vastly different. As discussed (3.1.1), the C4 position is strongly deactivated towards electrophiles. Conversely, the C5 position remains the most plausible site for electrophilic attack.

While conventional electrophilic substitution at C4 is unlikely, modern synthetic methods like directed ortho-metalation could potentially functionalize this position. researchgate.net This strategy involves using a directing group (like the carboxamide) to guide a strong base (e.g., an organolithium reagent) to deprotonate the adjacent C3 position. However, the presence of the nitro group at C3 complicates this approach. An alternative would be directed metalation at C4 relative to the sulfur atom, but this is less common.

Radical reactions could also lead to substitution at various positions, though selectivity can be an issue. The reaction of the parent thiophene molecule with NO₃ radicals, for example, can produce both 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), indicating that radical attack is possible at multiple sites.

Functional Group Transformations

The carboxamide and nitro groups on the thiophene ring can undergo a variety of chemical transformations, providing pathways to synthesize a range of derivatives.

Hydrolysis of the Carboxamide Linkage

The carboxamide group (-CONH₂) can be hydrolyzed to the corresponding carboxylic acid (-COOH). This reaction is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions, typically with heating. cem.com Microwave-assisted methods have been shown to dramatically reduce reaction times for amide hydrolysis from hours to minutes. cem.com

The process involves the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the amide. Subsequent proton transfers and elimination of ammonia (B1221849) (or an ammonium (B1175870) ion) yield the carboxylic acid (or its carboxylate salt).

| Reaction Type | Typical Reagents | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄ | Heat (Conventional or Microwave) | 3-Nitrothiophene-2-carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH | Heat (Conventional or Microwave) | Salt of 3-Nitrothiophene-2-carboxylic acid |

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine (-NH₂) is one of the most significant transformations for nitroaromatic compounds, as the resulting amino group is a versatile synthetic handle. jsynthchem.comresearchgate.net This conversion can be accomplished with high chemoselectivity, leaving other functional groups like the carboxamide intact. researchgate.net

A variety of reducing agents are effective for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and clean method. Chemical reduction using dissolving metals in acid, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl), is also widely employed. researchgate.net Other reagents like sodium dithionite (B78146) or tin(II) chloride can also be used under specific conditions. In biological systems, nitroreductase enzymes are known to activate nitro-heterocyclic compounds by reducing the nitro moiety. nih.gov

| Method | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol, Ethyl Acetate) | 3-Aminothiophene-2-carboxamide | researchgate.net |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, or Zn/CH₃COOH | 3-Aminothiophene-2-carboxamide | researchgate.net |

| Other Chemical Reductions | SnCl₂·2H₂O, Na₂S₂O₄ | 3-Aminothiophene-2-carboxamide | researchgate.net |

Oxidation Reactions (e.g., Sulfur Oxidation)

The oxidation of the sulfur atom within the thiophene ring of derivatives like this compound represents a significant chemical transformation. While specific studies on the direct oxidation of this compound are not extensively detailed in the available literature, the behavior of related thiophene-containing structures provides insight into the expected reactivity. The oxidation of the thiophene sulfur atom typically converts the electron-donating thienyl group into a strongly electron-accepting sulfonyl group. mdpi.com This transformation fundamentally alters the electronic properties of the molecule, which can, in turn, influence its structural, optical, and electronic characteristics. mdpi.com

In studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives, sequential oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) successfully yielded the corresponding sulfone and disulfone derivatives. mdpi.com This process changes the electron distribution during excitation; in the oxidized forms, the sulfonyl groups become centers of increased electron density. mdpi.com Such oxidation generally leads to increased thermal stability and can enhance fluorescence emission properties. mdpi.com The reaction of thiophene with nitrate (B79036) radicals (NO3) is another oxidative process that can lead to the formation of nitrothiophenes, highlighting the susceptibility of the thiophene ring to oxidation. researchgate.net Given these precedents, it is plausible that the sulfur atom in this compound could be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which would significantly impact its chemical reactivity and physical properties by introducing a potent electron-withdrawing group.

Elucidation of Reaction Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction pathways and electronic properties of thiophene derivatives. nih.gov These theoretical studies provide deep insights into reaction mechanisms, regioselectivity, and the stability of intermediates and transition states, which can be difficult to determine experimentally. mdpi.com For example, DFT calculations have been used to study the shapes and electronic properties of various thiophene-2-carboxamide derivatives, determining parameters such as bond lengths, angles, and dihedral angles. nih.gov

In the context of reaction mechanisms, computational studies can map out the entire potential energy surface of a reaction. This was demonstrated in a study on the [3+2] cycloaddition reaction to form 3-nitro-2-isoxazolines, where DFT calculations elucidated the thermodynamic and kinetic parameters, showing that the reactions were polar, one-step processes and that hypothetical zwitterionic intermediates were not located on the reaction path. mdpi.comresearchgate.net Furthermore, theoretical calculations have been employed to determine reactivity descriptors for thiophenes, such as the global electrophilicity index (ω). researchgate.net A strong linear correlation has been observed between this theoretical index and experimentally determined electrophilicity parameters (E), allowing for the prediction of reactivity for compounds that have not been measured experimentally. researchgate.net

Table 1: Parameters Typically Determined in Computational Studies of Reaction Pathways

| Parameter | Description | Significance |

|---|---|---|

| ΔH (Enthalpy Change) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). mdpi.com |

| ΔS (Entropy Change) | The change in the degree of disorder of the system. | Reflects changes in molecular freedom; crucial for determining reaction spontaneity. mdpi.com |

| ΔG (Gibbs Free Energy Change) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction under constant temperature and pressure. mdpi.com |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction. | A key kinetic parameter that governs the rate of a reaction. mdpi.com |

| Global Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires an additional electronic charge. | Quantifies the electrophilic character of a molecule and correlates with experimental reactivity. researchgate.net |

This table is interactive. Click on the headers to sort.

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. organicreactions.org In the context of this compound, the electron-withdrawing nitro group strongly activates the thiophene ring, making it an excellent Michael acceptor for various nucleophiles. chemrxiv.org This activation facilitates the 1,4-addition of a nucleophile to the conjugated system of the nitrothiophene ring.

Mechanistic studies on related systems show that such reactions can be part of a cascade sequence. For instance, an initial nitro-Michael addition between an activated ester and a nitroalkane can form an adduct that subsequently undergoes a metal-catalyzed reductive cyclization. chemrxiv.org In other examples, an aza-Michael addition of a primary amine to an unsaturated ester is followed by a spontaneous, autocatalyzed intramolecular amidation-cyclization, leading to the formation of a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org These cascade reactions are efficient one-pot syntheses for complex heterocyclic structures. chemrxiv.orgfrontiersin.org

The general mechanism for this compound would involve the attack of a nucleophile (donor) on the electron-deficient thiophene ring (acceptor). The resulting intermediate carbanion is stabilized by the nitro group. If the nucleophile is part of the same molecule or if the initial adduct contains a reactive functional group, a subsequent intramolecular cyclization can occur, leading to the formation of fused or spiro-heterocyclic ring systems.

The thiophene ring, though aromatic, can undergo ring-opening reactions under specific conditions, particularly when activated by strong electron-withdrawing groups like a nitro group. researchgate.net A well-documented pathway for the ring opening of 2- and 3-nitrothiophenes involves their reaction with nucleophiles, such as secondary amines, in mild conditions. researchgate.net

Kinetic Studies of Reactivity

Kinetic studies provide quantitative data on the reactivity of chemical compounds. For nitrothiophene derivatives, which are potent electrophiles, kinetic investigations often focus on their reactions with standard nucleophiles. The reactivity of a series of 2-methoxy-3-X-5-nitrothiophenes (where X can be CONH₂, CN, NO₂, etc.) with amines has been systematically studied in different solvents. nih.govacs.org

These studies often employ the linear free energy relationship (LFER) developed by Mayr, expressed as log k = sN(N + E), where k is the second-order rate constant, N and sN are nucleophile-specific parameters, and E is the electrophilicity parameter of the thiophene derivative. nih.govacs.org By measuring the reaction rates with a set of reference nucleophiles, the E parameter can be determined, allowing the compound to be placed on a comprehensive electrophilicity scale. This E value provides a quantitative measure of the compound's reactivity toward a wide range of nucleophiles. nih.gov For instance, the kinetics of σ-complexation reactions between 3,5-dicyanothiophene and cyclic secondary amines were monitored spectrophotometrically to determine the E parameter for that system. nih.govacs.org Such studies allow for a direct comparison of the electrophilic reactivity of different thiophene derivatives and provide insight into how substituents, like the 3-nitro and 2-carboxamide (B11827560) groups, influence the reaction rates.

Table 2: Electrophilicity Parameters (E) for Selected Thiophene Derivatives and Related Compounds

| Compound | Electrophilicity Parameter (E) | Reference |

|---|---|---|

| 2-methoxy-5-nitrothiophene-3-carboxamide | -19.09 | acs.org |

| 3,5-dicyanothiophene | -19.57 | nih.gov |

| Acrylonitrile | -19.05 | acs.org |

This table is interactive. Click on the headers to sort. The E values quantify the electrophilic reactivity of the compounds.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis

Spectroscopic analysis provides fundamental insights into the molecular structure of 3-Nitrothiophene-2-carboxamide by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the connectivity of atoms and the nature of functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the amide protons. The thiophene ring contains two adjacent protons at the C-4 and C-5 positions, which would appear as two distinct doublets due to spin-spin coupling. The electron-withdrawing effects of the adjacent nitro (at C-3) and carboxamide (at C-2) groups would significantly deshield these protons, shifting their resonances downfield. The proton at C-4 is expected to be more deshielded than the proton at C-5 due to its proximity to the strongly withdrawing nitro group. The primary amide group (-CONH₂) features two protons that are typically non-equivalent due to hindered rotation around the C-N bond, leading to two separate, often broad, signals. orgchemboulder.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. libretexts.org The carbons of the thiophene ring (C-2, C-3, C-4, and C-5) will have their chemical shifts influenced by the sulfur heteroatom and the electronic effects of the nitro and carboxamide substituents. The carbons directly bonded to the substituents, C-2 and C-3, are expected to show the most significant shifts.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | H-4 | ~8.0 - 8.5 | Doublet (d) | Deshielded by adjacent NO₂ group. |

| ¹H | H-5 | ~7.5 - 8.0 | Doublet (d) | Coupled to H-4. |

| ¹H | -NH₂ | ~7.0 - 8.0 | Two Broad Singlets (br s) | Non-equivalent due to restricted C-N bond rotation. |

| ¹³C | C=O | ~162 - 168 | Singlet | Carbonyl carbon of the amide. |

| ¹³C | C-3 | ~145 - 155 | Singlet | Attached to the nitro group. |

| ¹³C | C-2 | ~135 - 145 | Singlet | Attached to the carboxamide group. |

| ¹³C | C-5 | ~130 - 135 | Singlet | Thiophene ring carbon. |

| ¹³C | C-4 | ~125 - 130 | Singlet | Thiophene ring carbon. |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro functional groups, as well as vibrations associated with the thiophene ring.

Key expected vibrational frequencies include:

N-H Stretching: The primary amide group will exhibit two distinct stretching vibrations, an asymmetric stretch and a symmetric stretch, typically in the 3400-3100 cm⁻¹ region. hilarispublisher.com

C=O Stretching (Amide I): A strong and sharp absorption band, characteristic of the carbonyl group in an amide, is expected around 1680-1640 cm⁻¹. hilarispublisher.com

N-H Bending (Amide II): This band arises from the bending vibration of the N-H bond and typically appears in the 1650-1580 cm⁻¹ range.

NO₂ Stretching: The nitro group will show two prominent stretching vibrations: an asymmetric stretch (around 1550-1500 cm⁻¹) and a symmetric stretch (around 1350-1300 cm⁻¹).

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic thiophene ring are expected in the 1550-1400 cm⁻¹ region. researchgate.net

Interactive Data Table: Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amide (-NH₂) | 3400 - 3100 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1650 - 1580 | Medium |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1550 - 1500 | Strong |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium-Variable |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1350 - 1300 | Strong |

Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of a compound. For this compound (C₅H₄N₂O₃S), the calculated exact molecular weight is 172.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 172.

The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound would involve the initial loss of small, stable neutral molecules or radicals from the molecular ion. Key expected fragmentation steps include:

Loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 126.

Loss of the amino group (NH₂, 16 Da) or the entire carboxamide radical (·CONH₂, 44 Da), resulting in fragments at m/z 156 and m/z 128, respectively.

Cleavage of the thiophene ring, leading to smaller characteristic fragments.

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the packing of molecules within a crystal lattice. While specific experimental data for this compound is not available, its solid-state structure can be predicted based on related compounds. mdpi.comresearchgate.net

The molecular structure of this compound is expected to be largely planar. The thiophene ring is inherently aromatic and planar, and the sp² hybridization of the atoms in the carboxamide and nitro groups also favors planarity. However, significant steric strain between the adjacent and bulky carboxamide and nitro groups at the C-2 and C-3 positions may force one or both groups to twist slightly out of the plane of the thiophene ring.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The primary amide group is an excellent hydrogen bond donor (N-H), while the carbonyl oxygen, and to a lesser extent the nitro group oxygens, are effective hydrogen bond acceptors.

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific experimental crystallographic data for the compound this compound could be located. As a result, a detailed analysis of its polymorphism and any potential structural disorder, as requested, cannot be provided at this time.

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is fundamental to understanding the physical and chemical properties of a compound. Similarly, crystallographic disorder, which refers to the lack of a perfectly ordered arrangement of atoms or molecules in a crystal lattice, can significantly influence a substance's characteristics. However, without experimental single-crystal X-ray diffraction or similar structural analysis data for this compound, any discussion on these topics would be purely speculative.

For context, research on related thiophene and nitro-substituted aromatic compounds has shown that polymorphism is a common phenomenon. The specific arrangement of molecules in the crystal lattice is influenced by a delicate balance of intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions. Variations in crystallization conditions (e.g., solvent, temperature, and pressure) can lead to the formation of different polymorphs with distinct properties.

Disorder in the crystal structures of thiophene derivatives has also been observed. This can manifest as the thiophene ring occupying multiple orientations within the crystal lattice, a phenomenon sometimes referred to as "ring-flip" disorder. The presence and nature of substituents on the thiophene ring play a crucial role in determining the likelihood and type of any observed disorder.

To provide a detailed and accurate account of the crystallographic insights into the polymorphism and disorder of this compound, experimental determination of its crystal structure is a necessary prerequisite. Future research in this area would be required to generate the data needed for such an analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to predicting the behavior of 3-Nitrothiophene-2-carboxamide. DFT, particularly using hybrid functionals like B3LYP, has been established as a reliable method for studying thiophene (B33073) derivatives, offering a balance between computational cost and accuracy. nih.govglobalresearchonline.net

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. This process determines key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles. nih.gov For this compound, calculations would reveal the planarity of the thiophene ring and the orientation of the carboxamide and nitro substituent groups relative to it.

The conformational landscape is explored by rotating the carboxamide and nitro groups around their single bonds to the thiophene ring. The presence of intramolecular hydrogen bonding between the amide proton and an oxygen atom of the adjacent nitro group is a critical factor in determining the most stable conformer, which is often a planar or near-planar structure. This stability arises from the delocalization of electrons across the molecule.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations are performed on the optimized geometry to determine the frequencies of the fundamental modes of vibration. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. derpharmachemica.com

For a related molecule, 2-carbaldehyde oxime-5-nitrothiophene, DFT calculations have been used to assign specific vibrational modes. globalresearchonline.net Similar assignments for this compound would identify characteristic frequencies for the nitro group (NO₂) asymmetric and symmetric stretching, the carbonyl (C=O) stretch of the amide, N-H stretching and bending, and various vibrations of the thiophene ring. globalresearchonline.net

Table 1: Illustrative Vibrational Mode Assignments for a Nitrothiophene Derivative This table is based on data for the analogous compound 2-carbaldehyde oxime–5-nitrothiophene, calculated at the B3LYP/6-311G++(2d,2p) level, to illustrate typical vibrational assignments. globalresearchonline.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3300-3500 | Stretching of the amide N-H bond |

| C-H Stretch (Thiophene) | ~3100-3200 | Stretching of C-H bonds on the thiophene ring |

| C=O Stretch | ~1650-1700 | Stretching of the amide carbonyl group |

| NO₂ Asymmetric Stretch | ~1550-1600 | Asymmetric stretching of the nitro group |

| C=C Stretch (Thiophene) | ~1500-1570 | Stretching vibrations within the thiophene ring |

| NO₂ Symmetric Stretch | ~1350-1400 | Symmetric stretching of the nitro group |

| NO₂ Scissoring | ~820-850 | Bending vibration of the nitro group |

| NO₂ Wagging/Rocking | ~500-760 | Out-of-plane bending of the nitro group |

From the calculated vibrational frequencies, key thermodynamic parameters can be derived at a given temperature (e.g., 298.15 K). These include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. researchgate.net These values are crucial for analyzing the molecule's stability and for predicting the thermodynamics of reactions in which it participates. By comparing the Gibbs free energy of different conformers, the most thermodynamically stable structure can be definitively identified.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound govern its chemical reactivity. Theoretical methods provide detailed insights into the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). researchgate.net

Table 2: Representative Frontier Orbital Energies for Thiophene-2-Carboxamide Derivatives This table presents typical values for related thiophene derivatives to illustrate the range of HOMO-LUMO energies and gaps. nih.govnih.gov

| Derivative Type | E_HOMO (eV) | E_LUMO (eV) | ΔE_H-L (eV) |

| 3-Hydroxy Derivative | -5.74 | -2.46 | 3.29 |

| 3-Methyl Derivative | -5.68 | -2.50 | 3.18 |

| 3-Amino Derivative | -5.77 | -1.99 | 3.79 |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. globalresearchonline.net

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are characteristic of nucleophilic sites. For this compound, these red regions are expected to be concentrated around the highly electronegative oxygen atoms of the nitro and carboxamide groups. Regions of positive electrostatic potential, colored blue, indicate a deficiency of electrons and represent electrophilic sites. These are typically found around the hydrogen atoms, particularly the amide protons. nih.gov The MEP surface provides a comprehensive visual guide to the charge distribution and potential reactive sites of the molecule.

Mulliken Population and Charge Distribution Studies

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a way to quantify the electron distribution across the molecular structure, which is crucial for understanding its electrostatic properties and reactive sites. The method partitions the total electron population among the different atoms, offering a picture of local electron excesses and deficiencies.

While specific Mulliken charge data for this compound is not detailed in the available literature, studies on analogous thiophene-2-carboxamide derivatives provide general insights into the expected charge distribution. In computational studies of such derivatives, it is typically observed that heteroatoms like oxygen, nitrogen, and sulfur carry negative charges due to their high electronegativity. For instance, in a Density Functional Theory (DFT) study of various substituted thiophene-2-carboxamide derivatives, all heteroatoms were found to have negative Mulliken atomic charges, which is an expected outcome. nih.gov This indicates their role as centers of negative electrostatic potential within the molecule.

It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, which can sometimes lead to variability in the resulting values. researchgate.net Despite this limitation, the analysis remains a valuable tool for a qualitative understanding of charge distribution.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Global and local reactivity descriptors, derived from conceptual DFT, are quantitative measures used to predict and rationalize the reactivity of a chemical species. montclair.edu Global descriptors, such as the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A molecule with a high hardness value is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.netrsc.org A higher electrophilicity index indicates a more potent electrophile.

A DFT study on a series of 2-methoxy-3-X-5-nitrothiophenes, where the substituent 'X' included a carboxamide group (-CONH₂), provides valuable data on how these descriptors are influenced by substitution on the thiophene ring. nih.gov The study established linear correlations between experimental electrophilicity and calculated descriptors like the Parr electrophilicity (ω) and molecular softness (S), which is the inverse of hardness. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Related Compound (2-methoxy-3-carboxamide-5-nitrothiophene) Calculated at the B3LYP/6-311+G(d,p) level of theory. Data sourced from a study on 2-methoxy-3-X-5-nitrothiophenes. nih.gov

| Descriptor | Symbol | Value (eV) |

| Chemical Potential | μ | -4.45 |

| Chemical Hardness | η | 3.63 |

| Electrophilicity Index | ω | 2.73 |

| Softness | S | 0.28 |

These values indicate that nitro-substituted thiophenes with electron-withdrawing groups like carboxamide are characterized as strong electrophiles with a significant capacity to stabilize incoming electron density. Local reactivity descriptors, such as Fukui functions, further refine this picture by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For nitrothiophenes, the carbon atoms of the thiophene ring, activated by the nitro group, are typically the most electrophilic centers. researchgate.net

Computational Insights into Reaction Mechanisms and Kinetics

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of transition states, intermediates, and reaction energy profiles. montclair.edu For nitro-activated thiophene systems, a key reaction pathway is Nucleophilic Aromatic Substitution (SNAr).

A detailed DFT study on the SNAr mechanism between a series of 2-methoxy-3-X-5-nitrothiophenes (including the 3-carboxamide derivative) and the nucleophile pyrrolidine (B122466) revealed a stepwise pathway. nih.gov

The computationally elucidated mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the addition of the pyrrolidine nucleophile to the C2 position of the thiophene ring, which is activated by the C5-nitro group. This step leads to the formation of a zwitterionic intermediate. nih.gov

Proton Transfer and Elimination: The departure of the methoxy (B1213986) leaving group is not spontaneous. Instead, it is facilitated by a proton transfer from the newly formed ammonium (B1175870) group of the intermediate to the methoxy group. Computational analysis showed that this proton transfer is efficiently catalyzed by a second molecule of pyrrolidine acting as a base, significantly lowering the activation energy barrier compared to an uncatalyzed pathway. nih.gov

Product Formation: Following the proton transfer, methanol (B129727) is eliminated, and the final substituted product is formed.

Furthermore, computational insights have been applied to understand the biological mechanism of action of nitrothiophene carboxamides as antibacterial agents. These compounds act as prodrugs that are activated by bacterial nitroreductases. Structure-based design and molecular dynamics simulations were used to optimize the chemical structure of these compounds to reduce their binding affinity to bacterial efflux pumps, such as AcrB. By computationally engineering the molecules to lose specific hydrophobic interactions with the pump's binding pocket, their efflux liability was reduced, making them more potent against wild-type bacteria. This work highlights how computational studies can provide deep mechanistic insights not only into chemical reactions but also into complex biological interactions.

Strategic Applications of 3 Nitrothiophene 2 Carboxamide As a Chemical Intermediate and Building Block

3-Nitrothiophene-2-carboxamide is a valuable heterocyclic compound that serves as a versatile intermediate and building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the thiophene (B33073) ring, the electron-withdrawing nitro group, and the carboxamide functional group. These features allow for a wide range of chemical transformations, making it a key precursor for the synthesis of complex molecules, particularly those with pharmaceutical and material science applications. Nitro-substituted thiophenes, in general, are recognized as important intermediates for producing drugs, dyes, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitrothiophene-2-carboxamide derivatives, and how are intermediates purified?

- Methodology : Derivatives are synthesized via acylation reactions using anhydrides (e.g., succinic, maleic) in dry dichloromethane under reflux with nitrogen protection. Intermediates are purified via reverse-phase HPLC with methanol-water gradients (30% → 100%) . For example, compound 2 (67% yield) was isolated using this protocol .

- Key Data : Yields range from 47% to 85%, with melting points between 191–226°C. IR and NMR confirm functional groups (C=O, NH, C=C) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodology :

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., compound 23 shows NH peaks at δ 10.2 ppm and aromatic carbons at 120–140 ppm) .

- IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .

- HRMS/LC-MS : Validates molecular weights (e.g., compound 3m with HRMS accuracy < 2 ppm) .

Q. How are solubility and stability profiles determined for these compounds in biological assays?

- Methodology : Use polar solvents (DMSO, methanol) for initial dissolution, followed by dilution in aqueous buffers. Stability is assessed via HPLC monitoring under physiological pH/temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodology :

- Catalysis : Enantioselective amidation using Cp*Co(III)/MPAA under mild conditions enhances stereochemical control (e.g., 85% yield for 3m ) .

- Solvent Screening : Replace dichloromethane with THF or acetonitrile to reduce side reactions.

- Anhydride Selection : Maleic anhydride improves reactivity for α,β-unsaturated systems (e.g., compound 24 at 191–194°C) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. phenyl groups in compound 3 vs. 23 ) on antibacterial activity .

- Mechanistic Profiling : Use fluorescence quenching or molecular docking to assess target binding (e.g., bacterial enzyme inhibition) .

Q. How are chiral centers introduced in thiophene-carboxamide derivatives, and how is enantiopurity validated?

- Methodology :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Cp*Co(III)/MPAA) for enantioselective amidation, achieving >74% enantiomeric excess (ee) .

- HPLC Chiral Separation : Validate using chiral columns (e.g., compound 3m with retention times 6.9 min vs. 7.6 min for enantiomers) .

Q. What computational tools predict the pharmacokinetic properties of this compound analogs?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and toxicity.

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.